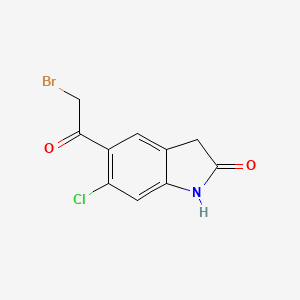

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

Description

Properties

IUPAC Name |

5-(2-bromoacetyl)-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXKPAPWRGRCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acylation Step :

-

Reactants : 6-Chloro-1,3-dihydroindol-2-one is reacted with chloroacetyl chloride in a 1:1.6 molar ratio under an inert atmosphere (e.g., nitrogen).

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst at 0–5°C.

-

Solvent : Dichloromethane (DCM) or toluene facilitates homogeneous mixing.

-

-

Bromination Step :

Purification and Yield

Post-reaction purification involves:

-

Recrystallization : Ethanol or ethyl acetate is used to isolate the product, achieving a purity >97%.

-

Chromatography : Silica gel column chromatography with hexane:ethyl acetate (3:1) resolves byproducts.

-

Yield : 75–80% after optimization.

Table 1 : Friedel-Crafts Acylation Parameters

| Parameter | Value/Detail |

|---|---|

| Molar Ratio | 1:1.6 (Indol-2-one:Chloroacetyl Chloride) |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C (Acylation); 25°C (Bromination) |

| Solvent | Dichloromethane |

| Yield | 75–80% |

Malonate-Based Cyclization: A Patent-Established Pathway

A patent by WO2003099198A2 outlines an alternative route using dialkyl malonates to construct the indole core, followed by bromoacetylation.

Synthesis of 6-Chloro-1,3-dihydroindol-2-one

-

Malonate Coupling :

-

Cyclization and Reduction :

Bromoacetylation of the Indole Core

-

The resultant indol-2-one is bromoacetylated using bromoacetyl bromide in tetrahydrofuran (THF) at −10°C.

Table 2 : Malonate Route Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Malonate Coupling | 85 | 90 |

| Cyclization/Reduction | 78 | 88 |

| Bromoacetylation | 71.8 | 97 |

Solvent-Assisted Innovations: Deep Eutectic Solvents (DES)

Recent advances leverage deep eutectic solvents (DES) and ultrasound to enhance reaction efficiency. Though initially applied to analogous indole derivatives, this method shows promise for scalable synthesis.

DES-Mediated Acylation

Advantages Over Traditional Methods

-

Reduced Catalyst Load : DES acts as both solvent and catalyst, eliminating AlCl₃.

-

Eco-Friendly : Lower volatile organic compound (VOC) emissions.

Industrial-Scale Challenges and Solutions

Byproduct Management

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like methanol or tetrahydrofuran (THF).

Cyclization: Acidic or basic catalysts in solvents like acetic acid or ethanol.

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Reduction: Formation of 5-(2-hydroxyacetyl)-6-chloro-1,3-dihydroindol-2-one.

Cyclization: Formation of fused heterocyclic compounds such as indolizines or quinolines.

Scientific Research Applications

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Organic Synthesis: The compound serves as a building block for the construction of complex heterocyclic systems.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chloro group and the indole ring contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Features

The indol-2-one core is a common scaffold in pharmaceuticals. Key structural variations among analogs include substituent type, position, and electronic effects:

Physicochemical Properties

- Reactivity : The bromoacetyl group in the target compound confers higher reactivity compared to ziprasidone’s benzisothiazolylpiperazine or hydroxyethyl derivatives. This group may act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine) in proteins .

- Hydroxyethyl or piperazine groups in analogs improve water solubility .

- Stability : Bromoacetyl derivatives are prone to hydrolysis under basic conditions, necessitating careful handling during synthesis .

Pharmacological Activity

- Ziprasidone : Binds as a serotonin (5HT₂) and dopamine (D₂) receptor antagonist, with an extended half-life due to its bulky substituents .

- GRIA1/CACNG8 Inhibitors: Substitution at C5 with heterocyclic groups (e.g., pyridinyl) enhances inhibitory activity against ionotropic glutamate receptors (e.g., IC₅₀ = 2.51 nM for a trifluoromethoxy-pyridine derivative) .

Biological Activity

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a compound that has garnered attention due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a dihydroindole backbone with a bromoacetyl and chloro substituent. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClN₁O |

| Molecular Weight | 249.52 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

- Mechanism of Action : The compound may inhibit tumor growth by targeting specific signaling pathways, including those involved in apoptosis and cell cycle regulation.

- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Tyrosinase Inhibition : Similar indole derivatives have demonstrated the ability to inhibit tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

- Bacterial Strains Tested : The compound has been evaluated against several bacterial strains, showing varying degrees of inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

- Substituent Effects : The presence of bromine and chlorine substituents significantly impacts the compound's reactivity and biological efficacy.

- Dihydroindole Core : Modifications to the dihydroindole core can enhance selectivity towards specific targets.

In Vitro Studies

A variety of in vitro studies have assessed the efficacy of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Induced apoptosis in cancer cell lines |

| Enzyme Inhibition Assays | Demonstrated potential as a tyrosinase inhibitor |

| Antimicrobial Testing | Showed activity against selected bacterial strains |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To clarify how the compound interacts with its biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one?

- Methodological Answer : The compound can be synthesized via bromoacetylation of a 6-chloroindolin-2-one precursor using bromoacetyl bromide under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Reacting the indole core with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to introduce the bromoacetyl group .

- Purification : Use column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product. Purity should be confirmed via HPLC (≥98%) .

- Critical Considerations : Monitor reaction progress via TLC and avoid hydrolysis of the bromoacetyl group by maintaining anhydrous conditions .

Q. Which analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30 v/v) .

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the bromoacetyl group typically shows a carbonyl signal at ~170 ppm in NMR .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl, Br) with deviations ≤0.4% .

Q. What safety protocols are essential when handling this brominated compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic brominated vapors .

- First-Aid Measures : For inhalation exposure, move to fresh air and administer oxygen if necessary. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Tautomerism Analysis : The indole-2-one moiety may exhibit keto-enol tautomerism, leading to split signals. Use variable-temperature NMR to identify tautomeric equilibria .

- X-Ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in dichloromethane/methanol) and analyzing the solid-state structure .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or MOE software) to validate assignments .

Q. What strategies optimize the reactivity of the bromoacetyl group for targeted functionalization?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to replace the bromine atom. Catalytic systems (Pd(PPh), KCO) in THF at 80°C are effective .

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify optimal conditions for nucleophilic substitution (e.g., with amines or thiols) .

- Protection/Deprotection : Temporarily protect the indole nitrogen with a Boc group to prevent side reactions during bromoacetyl modification .

Q. How can environmental degradation pathways of this compound be studied in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS. The bromoacetyl group is prone to hydrolysis, forming acetic acid derivatives .

- Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and quantify photodegradation products using high-resolution mass spectrometry (HRMS) .

- Ecotoxicology Assays : Evaluate toxicity using Daphnia magna or algal growth inhibition tests under OECD guidelines .

Q. What experimental designs are recommended for studying its bioactivity against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based kits (e.g., Caspase-3 Inhibitor VII as a reference ). Include positive/negative controls and IC calculations via dose-response curves .

- Molecular Docking : Screen against protein databases (PDB) to predict binding modes. Refine docking poses with molecular dynamics simulations (e.g., using GROMACS) .

- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to track intracellular localization .

Notes on Data Interpretation

- Contradictory Bioactivity Data : Variations in assay conditions (e.g., pH, solvent) can alter results. Replicate experiments in triplicate and normalize data to internal standards .

- Synthetic Yield Optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. DMSO) using Design of Experiments (DoE) methodologies to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.